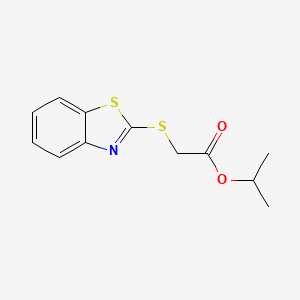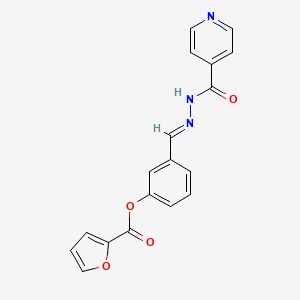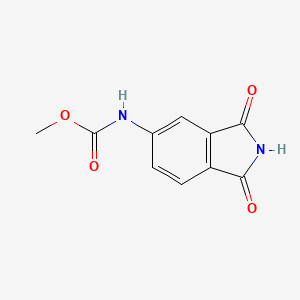
isopropyl (1,3-benzothiazol-2-ylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (1,3-benzothiazol-2-ylthio)acetate and its derivatives are compounds of interest due to their diverse chemical and biological activities. The focus here is on their synthesis, molecular structure analysis, chemical reactions and properties, and both their physical and chemical properties analysis.
Synthesis Analysis
The synthesis of isopropyl (1,3-benzothiazol-2-ylthio)acetate derivatives involves various chemical pathways, including reactions with ethyl (dimethylsulfuranilidene) acetate, and dimethyl sulfonium phenacylide to give corresponding stable derivatives, showcasing the versatility in their synthetic approaches (Tsuge, Sakai, & Tashiro, 1973).
Molecular Structure Analysis
X-ray crystallography and other spectroscopic methods like FT-IR, NMR (1H, 13C), and UV–Vis spectroscopy are commonly used for the molecular structure analysis of these compounds. For instance, the structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, a related compound, has been elucidated using X-ray diffraction, revealing its molecular interactions and stability mechanisms (Choi, Seo, Son, & Lee, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the Knoevenagel condensation, to produce derivatives with specific E/Z configurations, indicating a high degree of chemical reactivity and versatility (Al-Omran, Mohareb, & El-Khair, 2011). Their reactivity is further illustrated by their ability to undergo reactions that result in the formation of benzoylcarbamoyl-sulfonium ylides, which can be pyrolyzed into oxazoles, showcasing their potential for synthesis of complex heterocyclic compounds (Tsuge, Sakai, & Tashiro, 1973).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding the applications and handling of these compounds. While specific data on isopropyl (1,3-benzothiazol-2-ylthio)acetate is not provided in the research found, related compounds demonstrate diverse physical properties that are pivotal for their application in organic synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives, highlight the chemical versatility of these compounds. Their ability to undergo selective reactions, such as the synthesis of 2-indolizin-3-yl-1,3-benzothiazoles via reactions with pyridinium iodide and acetylenic esters, underscores their utility in creating structurally diverse and complex molecules (Yavari, Ghafouri, Naeimabadi, & Halvagar, 2017).
Aplicaciones Científicas De Investigación
Chemoprotection and Mutagenicity Inhibition
Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol-2-yl) carbamoyl]acetate (YH439), a compound related to the benzothiazole family, has been synthesized as a hepatoprotective drug. It demonstrated dose-dependent protection against the mutagenicity induced by benzo[a]pyrene, a known carcinogen, by inhibiting its covalent binding to DNA. This suggests a potential role of similar compounds in chemoprotection and cancer prevention (Surh et al., 1996).
Synthetic Applications
Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as valuable reagents for the sulfinyl-Knoevenagel reaction. This reaction produces 4-hydroxyalk-2-enoates, which are crucial structures in biologically active natural products and in the synthesis of chiral compounds. This demonstrates the significance of benzothiazole derivatives in facilitating complex synthetic processes (Du et al., 2012).
Electrochemical Sensing
A novel electrochemical sensor utilizing a benzothiazole derivative modified electrode exhibited potent electron mediating behavior and could differentiate between isoproterenol, acetaminophen, and tryptophan in a mixture. This highlights the role of benzothiazole derivatives in developing sensitive and selective sensors for pharmaceutical and biological samples (Karimi-Maleh et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Propiedades
IUPAC Name |
propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8(2)15-11(14)7-16-12-13-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLSZGTZCUCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976531 |
Source


|
| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
CAS RN |
6103-82-8 |
Source


|
| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)


![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)



![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)